Cas no 876-31-3 (4-(Cyanomethyl)benzonitrile)

4-(Cyanomethyl)benzonitrile is a versatile organic compound featuring both a benzonitrile core and a cyanomethyl functional group. This bifunctional structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its high reactivity allows for further derivatization, including nucleophilic substitutions and cyclization reactions. The compound’s stability under standard conditions ensures ease of handling and storage. Its purity and well-defined molecular structure contribute to consistent performance in synthetic applications. Researchers favor 4-(Cyanomethyl)benzonitrile for its efficiency in constructing complex heterocycles and functionalized aromatic systems, making it a practical choice for advanced chemical synthesis.
4-(Cyanomethyl)benzonitrile structure
4-(Cyanomethyl)benzonitrile structure
Product Name:4-(Cyanomethyl)benzonitrile
CAS No:876-31-3
MF:C9H6N2
MW:142.157341480255
MDL:MFCD00060305
CID:40164
PubChem ID:136686
Update Time:2025-06-14

4-(Cyanomethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Cyanomethylbenzonitrile
    • 4-Cyanophenylacetonitrile
    • 4-(Cyanomethyl)benzonitrile
    • 4-CYANOPHENYLACETONITRILE 97
    • Benzeneacetonitrile, 4-cyano-
    • p-Tolunitrile, .alpha.-cyano-
    • p-Cyanobenzylcyanide
    • 4-cyanobenzeneacetonitrile
    • .alpha.-Cyano-p-tolunitrile
    • QILKKAFYAFEWGU-UHFFFAOYSA-N
    • NSC97215
    • 4-Cyanbenzylcyanide
    • .alpha.,4-Dicyanotoluene
    • Benzeneacetonitrile,4-cyano-
    • 4-(cyanomethyl) benzonitrile
    • KSC658O8L
    • 4-(Cyanomethyl)benzonitrile #
    • Z
    • 4-Cyanobenzeneacetonitrile (ACI)
    • p-Tolunitrile, α-cyano- (7CI, 8CI)
    • (p-Cyanophenyl)acetonitrile
    • 1-Cyano-4-(cyanomethyl)benzene
    • 4-Cyanobenzyl cyanide
    • NSC 97215
    • α-Cyano-p-tolunitrile
    • α-Cyano-p-toluonitrile
    • MFCD00060305
    • SCHEMBL249189
    • DTXCID00158994
    • CS-W016428
    • J-650295
    • JJ55PFL4NS
    • 4-Cyanobenzylcyanide
    • 876-31-3
    • alpha,4-Dicyanotoluene
    • TS-7253
    • AKOS000157345
    • p-Tolunitrile, alpha-cyano-
    • D78185
    • DTXSID40236503
    • EN300-1843175
    • SY066728
    • alpha-Cyano-p-tolunitrile
    • NSC-97215
    • UNII-JJ55PFL4NS
    • 4-Cyanophenylacetonitrile, 97%
    • DB-000225
    • MDL: MFCD00060305
    • Inchi: 1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2
    • InChI Key: QILKKAFYAFEWGU-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(CC#N)=CC=1

Computed Properties

  • Exact Mass: 142.05300
  • Monoisotopic Mass: 142.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.056
  • Melting Point: 100-104 °C (lit.)
  • Boiling Point: 180-181℃
  • Flash Point: 71°(160°F)
  • Refractive Index: 1.499
  • PSA: 47.58000
  • LogP: 1.62436
  • Solubility: Not determined

4-(Cyanomethyl)benzonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22

4-(Cyanomethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(Cyanomethyl)benzonitrile Pricemore >>

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4-(Cyanomethyl)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  8 h, 90 °C; 90 °C → rt
Reference
Mild Palladium-Catalyzed Selective Monoarylation of Nitriles
Wu, Lingyun; et al, Journal of the American Chemical Society, 2005, 127(45), 15824-15832

Production Method 2

Reaction Conditions
1.1 Reagents: Zinc fluoride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  8 - 18 h, 90 °C
Reference
Trimethylsilylacetonitrile - First Update to document cited in CA149:223168
Watt, David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ,  Water ;  rt; 16 h, 125 °C; 125 °C → rt
Reference
Two-Step Cyanomethylation Protocol: Convenient Access to Functionalized Aryl- and Heteroarylacetonitriles
Lindsay-Scott, Peter J.; et al, Organic Letters, 2015, 17(3), 476-479

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: 1,4-Dioxane ;  16 h, 110 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Thioethers
Delcaillau, Tristan; et al, Organic Letters, 2021, 23(18), 7018-7022

Production Method 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Dimethylformamide ;  6 - 8 h, 30 °C
Reference
Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C-N bonds
Kong, Xianqiang; et al, Organic Chemistry Frontiers, 2022, 9(5), 1288-1294

Production Method 6

Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Toluene ;  0.0167 h, rt; 20 h, 180 °C; 180 °C → rt
Reference
Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]
Ren, Yunlai; et al, Tetrahedron Letters, 2012, 53(23), 2825-2827

Production Method 7

Reaction Conditions
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: m-Xylene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 8

Reaction Conditions
1.1 Reagents: Tellurium ,  Sodium borohydride Solvents: Ethanol
Reference
The reduction of α,β-unsaturated nitriles and α-halonitriles with sodium hydrogen telluride
Blay, Gonzalo; et al, Tetrahedron, 1996, 52(25), 8611-8618

Production Method 9

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Acetonitrile ,  Water ;  24 h, 60 °C
Reference
Rapid and Simple Access to α-(Hetero)arylacetonitriles from Gem-Difluoroalkenes
Zhang, Jun-Qi; et al, Organic Letters, 2022, 24(2), 786-790

Production Method 10

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  overnight, rt
Reference
Triphenylamino α-Cyanovinyl- and Cyanoaryl-Based Fluorophores: Solvatochromism, Aggregation-Induced Emission and Electrochemical Properties
Balasaravanan, Rajendiran; et al, Asian Journal of Organic Chemistry, 2016, 5(3), 399-410

Production Method 11

Reaction Conditions
1.1 Reagents: Zinc fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Phosphorane, tricyclohexyl[(dicyclohexylphosphino)(2,6-diethoxyphenyl)methylene]… Solvents: Dimethylformamide ,  Cyclopentyl methyl ether ;  1 h, rt
1.2 40 h, 60 °C
Reference
Computer-Driven Development of Ylide Functionalized Phosphines for Palladium-Catalyzed Hiyama Couplings
Goebel, Jonas F.; et al, Angewandte Chemie, 2023, 62(9),

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
Reference
Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation
Velcicky, Juraj; et al, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  5 h, 60 °C
Reference
Defluorinative transformation of (2,2,2-trifluoroethyl)arenes catalyzed by the phosphazene base t-Bu-P2
Shigeno, Masanori ; et al, Journal of Organic Chemistry, 2023, 88(3), 1796-1802

Production Method 14

Reaction Conditions
1.1 Catalysts: 1-Phenylethylamine Solvents: Dimethyl sulfoxide ;  12 h, 110 °C
Reference
Cleavage of the Carbon-Carbon Triple Bonds of Arylacetylenes for the Synthesis of Arylnitriles without a Metal Catalyst
Lin, Yuanguang; et al, European Journal of Organic Chemistry, 2016, 2016(18), 3056-3059

Production Method 15

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  18 h, rt
Reference
Direct C(sp3)-H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst
Kim, Kunsoon ; et al, Organic Letters, 2021, 23(14), 5501-5505

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethyl sulfoxide ;  2.5 h, rt → 90 °C
1.3 Solvents: Water ;  8 h, 90 °C → reflux; reflux → rt; 10 h, rt
Reference
Scaffold hopping in discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: from CH(CN)-DABOs to CH(CN)-DAPYs
Li, Ting-Ting; et al, Molecules, 2020, 25(7),

Production Method 17

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photo- and electroluminescent properties of cyano-substituted styryl derivatives and synthesis of CN-PPV model compounds containing an alkoxy spacer for OLEDs
Ryu, Hosuk; et al, Tetrahedron, 2006, 62(26), 6236-6247

Production Method 18

Reaction Conditions
Reference
Palladium catalyzed reaction of aryl bromides with cyanomethyltributyltin. Aromatic cyanomethylation
Kosugi, Masanori; et al, Chemistry Letters, 1984, (9), 1511-12

4-(Cyanomethyl)benzonitrile Raw materials

4-(Cyanomethyl)benzonitrile Preparation Products

4-(Cyanomethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:876-31-3)4-(Cyanomethyl)benzonitrile
Order Number:A862498
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):156.0
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Additional information on 4-(Cyanomethyl)benzonitrile

Comprehensive Analysis of 4-(Cyanomethyl)benzonitrile (CAS No. 876-31-3): Properties, Applications, and Industry Trends

4-(Cyanomethyl)benzonitrile (CAS No. 876-31-3) is a versatile organic compound widely used in pharmaceutical intermediates, agrochemical synthesis, and specialty material manufacturing. This cyanomethyl-substituted benzonitrile derivative has gained significant attention due to its unique molecular structure, which features both a benzonitrile core and a reactive cyanomethyl functional group. The compound's dual functionality enables diverse chemical transformations, making it a valuable building block in modern organic synthesis.

Recent advancements in high-performance material development have increased demand for 4-(Cyanomethyl)benzonitrile as a precursor for advanced polymers and liquid crystal materials. Its molecular structure contributes to enhanced thermal stability and electronic properties in final products, addressing growing market needs for energy-efficient display technologies and high-temperature resistant materials. Researchers are particularly interested in its potential applications for OLED (Organic Light-Emitting Diode) materials and photovoltaic cell components, aligning with global trends toward sustainable energy solutions.

The synthesis of 4-(Cyanomethyl)benzonitrile typically involves cyanation reactions or nucleophilic substitution processes, with manufacturers continuously optimizing production methods to improve yield and purity. Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) are routinely employed for quality control, ensuring compliance with industry standards for pharmaceutical-grade intermediates. The compound's physicochemical properties—including its crystalline form, melting point (typically 90-95°C), and solubility profile—make it suitable for various industrial applications.

In the pharmaceutical sector, 4-(Cyanomethyl)benzonitrile serves as a key intermediate for heterocyclic compound synthesis, particularly in developing kinase inhibitors and central nervous system (CNS) drugs. Its structural features enable efficient construction of complex molecular architectures required for modern drug discovery. The compound's relevance has grown with increasing research into targeted cancer therapies and neurodegenerative disease treatments, reflecting broader healthcare industry priorities.

Environmental and safety considerations for handling 4-(Cyanomethyl)benzonitrile follow standard laboratory safety protocols, with particular attention to proper ventilation and personal protective equipment. While not classified as highly hazardous, responsible chemical management practices are essential during storage and transportation. The compound's stability under normal conditions and moderate shelf life contribute to its practicality for industrial use.

Market analysts observe growing demand for specialty nitrile compounds like 4-(Cyanomethyl)benzonitrile, driven by expansion in Asia-Pacific pharmaceutical manufacturing and increased R&D investment in functional materials. Suppliers are responding with improved logistics solutions and custom synthesis services to meet diverse client requirements. The compound's pricing trends reflect fluctuations in raw material costs, particularly for cyanide precursors and aromatic hydrocarbons used in its production.

Future research directions for 4-(Cyanomethyl)benzonitrile include exploring its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)—emerging materials with applications in gas storage, catalysis, and sensors. The compound's ability to coordinate with metal ions and form extended networks makes it particularly interesting for nanotechnology applications. These developments align with global scientific interest in smart materials and advanced manufacturing technologies.

Quality specifications for 4-(Cyanomethyl)benzonitrile typically require ≥98% purity for most industrial applications, with higher grades (≥99.5%) available for sensitive pharmaceutical uses. Analytical certificates commonly include data on residual solvents, heavy metal content, and moisture levels—critical parameters for end-users in regulated industries. The compound's compatibility with various organic solvents and stability under diverse reaction conditions enhances its utility across multiple chemical processes.

For researchers considering 4-(Cyanomethyl)benzonitrile in their work, understanding its structure-activity relationships and reaction mechanisms is essential. The compound participates in numerous transformations including nucleophilic additions, cyclization reactions, and polymerization processes. Recent publications have demonstrated innovative uses in click chemistry and multicomponent reactions, expanding its synthetic repertoire. These applications position 4-(Cyanomethyl)benzonitrile as a valuable tool for green chemistry initiatives aiming to reduce waste and improve synthetic efficiency.

As industries continue seeking sustainable chemical solutions, 4-(Cyanomethyl)benzonitrile maintains relevance through its balance of reactivity and stability. Ongoing process optimization efforts focus on reducing environmental impact through catalytic methods and solvent recovery systems. The compound's role in developing bioactive molecules and advanced materials ensures its continued importance across multiple scientific and industrial domains, making it a subject of ongoing research and commercial interest.

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Amadis Chemical Company Limited
(CAS:876-31-3)4-(Cyanomethyl)benzonitrile
A862498
Purity:99%
Quantity:100g
Price ($):156.0
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